Weak Histamine H3 Receptor Agonism Contrasts with Potent Analogs
2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine (469864-16-2) exhibits an EC50 of 1348.96 nM and a Ki of 1174.9 nM at the human histamine H3 receptor in SK-N-MC cells [1]. This potency is over four orders of magnitude lower than the standard H3 agonist immepip, which shows an EC50 of 0.132 nM in the same assay system [2]. Compared to the highly potent and selective immethridine (EC50 = 0.18 nM, Ki = 0.85 nM), the target compound is approximately 7500-fold weaker .
| Evidence Dimension | H3 Receptor Agonist Potency |
|---|---|
| Target Compound Data | EC50 = 1348.96 nM; Ki = 1174.9 nM |
| Comparator Or Baseline | Immepip (EC50 = 0.132 nM); Immethridine (EC50 = 0.18 nM, Ki = 0.85 nM) |
| Quantified Difference | Target is ~10,000-fold weaker than immepip and ~7,500-fold weaker than immethridine |
| Conditions | Cell-based functional assay (cAMP-stimulated β-galactosidase transcription) using SK-N-MC cells expressing human H3 receptor |
Why This Matters
The weak H3 agonism makes this compound ideal for studies requiring a low-activity control or for investigating the threshold of receptor activation, whereas potent analogs would saturate the response.
- [1] IDRB Lab. (n.d.). Bioactivity Information: 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine. Protein: Histamine H3 receptor (UniProt: Q9Y5N1). EC50 = 1348.96 nM, Ki = 1174.9 nM. Assay: Cell-based, SK-N-MC cells. View Source
- [2] BindingDB. (n.d.). BDBM50150945: Immepip. EC50: 0.132 nM. Assay: Inhibition of cAMP-stimulated beta-galactosidase transcription in SK-N-MC cells expressing human H3 receptor. View Source
